N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide
Description
The compound features a 2,3-dihydro-1,3-benzothiazole core substituted with 4,5-dichloro and propargyl groups, coupled with a 3,4,5-trimethoxybenzamide moiety. Its Z-configuration at the imine bond and electron-withdrawing substituents (Cl, propargyl) likely enhance electrophilic reactivity and intermolecular interactions. Structural characterization of such compounds often employs SHELX for crystallographic refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-5-8-24-17-15(7-6-12(21)16(17)22)29-20(24)23-19(25)11-9-13(26-2)18(28-4)14(10-11)27-3/h1,6-7,9-10H,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNSIUFNMXMUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=CC(=C3Cl)Cl)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Prop-2-yn-1-yl Group: The benzothiazole intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate.
Formation of the Trimethoxybenzamide Moiety: This involves the reaction of 3,4,5-trimethoxybenzoic acid with a suitable amine to form the amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzothiazole core or the amide linkage, potentially leading to the formation of amines or other reduced products.
Substitution: The chlorine atoms on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to epoxides, while substitution reactions can yield a variety of functionalized benzothiazole derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures to N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : Compounds containing benzothiazole derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This is often attributed to their ability to interfere with DNA synthesis and repair mechanisms.
- Case Studies : A study on benzothiazole derivatives demonstrated their effectiveness against breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound's structural properties suggest potential antimicrobial applications:
- Inhibition of Pathogens : Similar benzothiazole compounds have been evaluated for their activity against bacteria and fungi. For example, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .
- Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and inhibition of essential metabolic processes.
Neurological Disorders
The compound's unique structure may also lend itself to applications in treating neurological disorders:
- Neuroprotective Effects : Some studies suggest that benzothiazole derivatives can protect neuronal cells from oxidative stress and neuroinflammation .
- Potential for Drug Development : The modulation of neurotransmitter systems by similar compounds indicates a potential pathway for developing treatments for conditions such as Alzheimer's disease or Parkinson's disease.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity, while the trimethoxybenzamide moiety can enhance binding affinity and specificity. The compound may also interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules.
Comparison with Similar Compounds
Research Implications
Comparative studies with oxazolone and thiadiazole derivatives highlight the role of heterocycle choice and substituent design in tuning reactivity and bioactivity. Further crystallographic studies using SHELX/ORTEP-3 are recommended to elucidate conformational differences.
Biological Activity
N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a compound belonging to the benzothiazole class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₄Cl₂N₂O₃S
- Molar Mass : 397.28 g/mol
- Functional Groups : Benzothiazole moiety, trimethoxybenzamide group, and dichloro substituents.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.
Key Findings :
- Cell Line Testing : The compound was tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. It exhibited IC₅₀ values of approximately 6.26 μM for HCC827 and 6.48 μM for NCI-H358 in 2D cultures, indicating potent antitumor activity compared to higher IC₅₀ values in 3D cultures (20.46 μM and 16.00 μM respectively) .
- Mechanism of Action : The compound appears to interact with DNA by binding within the minor groove, which is crucial for its antitumor efficacy .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also shown promising antimicrobial activity against various pathogens.
Research Insights :
- Pathogen Testing : It has been reported to exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
- Comparative Efficacy : The compound's efficacy was notably higher than many other benzothiazole derivatives in inhibiting bacterial growth in vitro .
Case Studies
Several studies have been conducted to evaluate the biological activity of benzothiazole derivatives:
- Study on Antitumor Activity :
- Antimicrobial Efficacy Study :
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC₅₀ Values (μM) | Notes |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | 6.26 | High efficacy in 2D cultures |
| HCC827 (Lung Cancer) | 6.48 | Reduced efficacy in 3D cultures | |
| Antimicrobial | Staphylococcus aureus | N/A | Effective against Gram-positive bacteria |
| Escherichia coli | N/A | Effective against Gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
